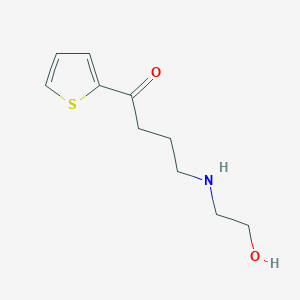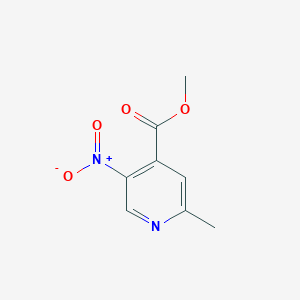
Substance P (6-11), glu(glc)(6)-
Descripción general
Descripción
Substance P (6-11), glu(glc)(6)-: is a synthetic peptide derivative of Substance P, a neuropeptide involved in various physiological processes. This compound is specifically designed to include a glucose moiety attached to the glutamic acid residue at position 6, enhancing its stability and bioavailability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Substance P (6-11), glu(glc)(6)- involves conventional peptide synthesis techniques. The process typically starts with the solid-phase synthesis of the peptide chain, followed by the attachment of the glucose moiety to the glutamic acid residue. The reaction conditions include:
Solid-phase peptide synthesis: Using a resin-bound amino acid as the starting material, the peptide chain is elongated by sequential addition of protected amino acids.
Deprotection and cleavage: The peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid, water, and scavengers.
Glycosylation: The glucose moiety is attached to the glutamic acid residue using glycosylation reagents such as glycosyl donors and catalysts.
Industrial Production Methods: Industrial production of Substance P (6-11), glu(glc)(6)- follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Substance P (6-11), glu(glc)(6)- undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents.
Major Products:
Oxidation: Methionine sulfoxide or methionine sulfone derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Aplicaciones Científicas De Investigación
Chemistry: Substance P (6-11), glu(glc)(6)- is used in chemical research to study peptide synthesis, glycosylation, and peptide stability.
Biology: In biological research, this compound is used to investigate the role of Substance P in various physiological processes, including pain perception, inflammation, and immune response.
Medicine: In medical research, Substance P (6-11), glu(glc)(6)- is explored for its potential therapeutic applications, such as pain management, anti-inflammatory treatments, and neuroprotection.
Industry: In the pharmaceutical industry, this compound is used in the development of peptide-based drugs and as a model compound for studying peptide drug delivery systems.
Mecanismo De Acción
Substance P (6-11), glu(glc)(6)- exerts its effects by binding to the neurokinin-1 receptor, a G-protein-coupled receptor. This binding activates intracellular signaling pathways, leading to the release of secondary messengers such as calcium ions and cyclic adenosine monophosphate. These secondary messengers mediate various physiological responses, including pain perception, inflammation, and immune modulation.
Comparación Con Compuestos Similares
Substance P (6-11): The parent compound without the glucose moiety.
Substance P (5-11): A shorter peptide fragment of Substance P.
[Arg6,D-Trp7,9,NmePhe8]-Substance P (6-11): A modified version with enhanced receptor binding affinity.
Uniqueness: Substance P (6-11), glu(glc)(6)- is unique due to the presence of the glucose moiety, which enhances its stability and bioavailability compared to other similar compounds. This modification allows for improved therapeutic potential and targeted delivery in medical applications.
Propiedades
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H62N8O12S/c1-23(2)18-28(40(60)47-26(37(44)57)16-17-63-3)46-33(53)21-45-38(58)29(19-24-10-6-4-7-11-24)48-41(61)30(20-25-12-8-5-9-13-25)49-39(59)27(14-15-32(43)52)50-42-36(56)35(55)34(54)31(22-51)62-42/h4-13,23,26-31,34-36,42,50-51,54-56H,14-22H2,1-3H3,(H2,43,52)(H2,44,57)(H,45,58)(H,46,53)(H,47,60)(H,48,61)(H,49,59)/t26-,27-,28-,29-,30-,31+,34+,35-,36+,42+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXXCIUBXFESSG-OMLRTXNISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H62N8O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50155776 | |
| Record name | Substance P (6-11), glu(glc)(6)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50155776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
903.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128022-96-8 | |
| Record name | Substance P (6-11), glu(glc)(6)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128022968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Substance P (6-11), glu(glc)(6)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50155776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![sodium;2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate](/img/structure/B137269.png)



![3,5,7-Trimethylimidazo[4,5-b]pyridin-2-amine](/img/structure/B137276.png)



![5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol](/img/structure/B137287.png)
![1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromo-ethanone](/img/structure/B137290.png)



